![molecular formula C6H9ClN2O2 B1450254 1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride CAS No. 1797565-87-7](/img/structure/B1450254.png)
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride
Overview
Description
“1,4-Dimethyl-1H-imidazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H8N2O2 . It is also known by other names such as “3,5-DIMETHYLIMIDAZOLE-4-CARBOXYLIC ACID” and "3,5-dimethyl-3H-imidazole-4-carboxylic acid" . The molecular weight of this compound is 140.14 g/mol .
Synthesis Analysis
While specific synthesis methods for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” were not found, imidazoles can generally be synthesized through a one-pot, four-component reaction involving a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate .
Molecular Structure Analysis
The molecular structure of “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” can be represented by the SMILES string “CC1=C(N(C=N1)C)C(=O)O” and the InChI string "InChI=1S/C6H8N2O2/c1-4-5(6(9)10)8(2)3-7-4/h3H,1-2H3,(H,9,10)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” include a molecular weight of 140.14 g/mol, a XLogP3-AA value of 0.3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 140.058577502 g/mol, a monoisotopic mass of 140.058577502 g/mol, a topological polar surface area of 55.1 Ų, a heavy atom count of 10, and a complexity of 149 .
Scientific Research Applications
Synthesis of Complex Compounds
1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride is involved in complex synthetic pathways. For instance, it contributes to the formation of 8-ethoxycarbonyl-6,7-dimethyl-4-oxo-2-phenylimidazo[1,5-a]pyrimidin-5-ium, which is an intermediate in synthesizing other structurally interesting compounds. This indicates its role in facilitating diverse chemical reactions and producing novel molecules (R. Lis, J. Traina, & J. Huffman, 1990).
Development of Luminescence Sensors
Research also shows applications in developing fluorescence sensors. Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, which include structures similar to this compound, have been synthesized for this purpose. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, demonstrating potential for chemical sensing applications (B. Shi, Y. Zhong, L. Guo, & G. Li, 2015).
Chemical Analysis and Herbicide Study
This compound is also relevant in the development of efficient gas chromatographic methods for analyzing imidazolinone herbicides. Synthesized dimethyl derivatives of imidazolinone herbicides, which relate to the chemical structure of this compound, are used for trace-level analysis in various matrices, demonstrating its significance in environmental and agricultural chemistry (A. K. Anisuzzaman, M. Amin, N. Ogg, F. Hoq, M. Kanithi, & R. Jenkins, 2000).
Novel Pharmaceutical Applications
While avoiding specifics about drug use and side effects, it's notable that derivatives of this compound have been explored for potential pharmaceutical applications, such as in the synthesis of compounds with suspected antituberculotic activity. This suggests its utility in medicinal chemistry for developing new therapeutic agents (L. Bukowski & M. Janowiec, 1996).
Safety and Hazards
The safety information for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid” includes hazard statements H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .
Future Directions
While specific future directions for “1,4-Dimethyl-1H-imidazole-5-carboxylic acid hydrochloride” were not found, imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many other properties make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties . They are key components to functional molecules that are used in a variety of everyday applications .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways depending on their chemical structure . For example, some imidazole derivatives are selective inhibitors of nitric oxide synthase, which makes them interesting drug targets in inflammation, neurodegenerative diseases, and tumors of the nervous system .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse range of applications .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
properties
IUPAC Name |
3,5-dimethylimidazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)8(2)3-7-4;/h3H,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYCHPQRIWLOKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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